![molecular formula C16H18N2O2S B1670673 Dimethylenastron CAS No. 863774-58-7](/img/structure/B1670673.png)
Dimethylenastron
Overview
Description
Dimethylenastron is a potent inhibitor of the mitotic kinesin Eg5, a motor protein essential for the proper separation of spindle poles during cell division.
Mechanism of Action
- Dimethylenastron specifically targets the mitotic kinesin Eg5 (encoded by the KIF-11 gene). Eg5 plays a critical role in bipolar spindle assembly during cell division .
- By inhibiting Eg5, this compound disrupts spindle formation and impairs cell division, ultimately affecting cancer cell migration and invasion .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Dimethylenastron interacts with the mitotic kinesin Eg5, a motor protein that plays a critical role in bipolar spindle assembly . It inhibits Eg5 by binding to it, which leads to the suppression of bipolar spindle formation . This interaction with Eg5 is crucial for the biochemical reactions that this compound is involved in .
Cellular Effects
This compound has been shown to suppress the migratory ability of cancer cells in a concentration-dependent manner . It also reduces the invasion ability of these cells . It does not have a detectable effect on cell proliferation until after 72 hours of treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level by allosterically inhibiting the motor domain ATPase of Eg5, which decreases the rate of ADP release . This inhibition of Eg5 leads to the suppression of bipolar spindle formation, which is essential for cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that while there is no detectable effect on cell proliferation after 24 hours of treatment, cell proliferation is inhibited after 72 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitotic kinesin Eg5 . It inhibits Eg5, which plays a crucial role in bipolar spindle assembly, a process essential for cell division .
Preparation Methods
Dimethylenastron can be synthesized using the Biginelli reaction, a one-pot three-component cyclocondensation involving a β-ketoester, an aldehyde, and urea or thiourea. The reaction is typically carried out under controlled microwave-assisted conditions, which significantly reduce the reaction time compared to conventional heating methods . The product can be purified through simple precipitation and filtration or column chromatography to achieve high purity .
Chemical Reactions Analysis
Dimethylenastron primarily undergoes reactions typical of quinazoline-thione derivatives. It can participate in:
Substitution Reactions: The hydroxyphenyl group at the C-4 position can be substituted with various functional groups to create analogs with different biological activities.
Oxidation and Reduction: The thione group can be oxidized or reduced under specific conditions, altering the compound’s activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific substitutions and modifications made to the parent compound .
Scientific Research Applications
Inhibition of Pancreatic Cancer Cell Migration and Invasion
Dimethylenastron has been extensively studied for its effects on pancreatic cancer cells. Research indicates that treatment with this compound reduces the migratory and invasive capabilities of pancreatic cancer cell lines (e.g., PANC1) without significantly affecting their proliferation when treated for shorter durations (24 hours). However, prolonged exposure (72 hours) does inhibit proliferation .
Table 1: Effects of this compound on Pancreatic Cancer Cells
Concentration (μmol/L) | Treatment Duration | Migration Inhibition | Proliferation Inhibition |
---|---|---|---|
3 | 24 hours | Significant | None |
10 | 24 hours | Significant | None |
3 | 72 hours | Significant | Significant |
10 | 72 hours | Significant | Significant |
Glaucoma Filtration Surgery
In an experimental study involving chinchilla rabbits, this compound was administered subconjunctivally during glaucoma filtration surgery. The results indicated that this compound at a concentration of 1.0 μmol led to milder conjunctival scarring compared to controls, although it did not significantly prolong bleb survival . Histological analysis showed reduced fibrotic reactions in treated groups.
Table 2: Effects of this compound in Glaucoma Surgery
Treatment Group | Concentration (μmol) | Bleb Survival Improvement | Fibrotic Reaction Severity |
---|---|---|---|
Control | N/A | - | High |
DMSO | N/A | - | Moderate |
This compound | 1.0 | Mild | Low |
This compound | 3.0 | No significant change | Moderate |
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent in cancer treatment by inhibiting cell migration and invasion while also showing promise in reducing scarring in ocular surgeries. Future research should focus on:
- Long-term efficacy : Investigating the long-term effects and potential resistance mechanisms in cancer cells.
- Combination therapies : Exploring synergistic effects with other chemotherapeutic agents.
- Clinical trials : Conducting clinical trials to assess safety and efficacy in human subjects.
Comparison with Similar Compounds
Dimethylenastron is part of a class of Eg5 inhibitors that includes compounds like monastrol, enastron, and vasastrol VS-83 . Compared to these compounds, this compound exhibits higher potency and specificity for Eg5 . For instance:
Monastrol: The first discovered Eg5 inhibitor, but less potent than this compound.
Enastron: More potent than monastrol but still less effective than this compound.
Vasastrol VS-83: Another potent Eg5 inhibitor with similar activity to this compound.
This compound’s unique structural features, such as the hydroxyphenyl group at the C-4 position, contribute to its enhanced activity and specificity .
Biological Activity
Dimethylenastron is a selective inhibitor of the mitotic motor kinesin Eg5 (Kif11), which plays a crucial role in spindle assembly during cell division. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cancer cell migration and invasion without significantly affecting cell proliferation.
This compound operates primarily by allosterically inhibiting the ATPase activity of Eg5. This inhibition reduces the rate of ADP release, thereby interfering with the motor function of Eg5 essential for proper spindle formation during mitosis. The compound binds to a specific pocket near the ATP/ADP binding site on Eg5, preventing the necessary conformational changes required for its activity.
Key Findings from Research Studies
-
Inhibition of Cancer Cell Migration and Invasion :
- In studies involving human pancreatic cancer cell lines (PANC1, EPP85, BxPC3, CFPAC1, and AsPAC1), this compound demonstrated a concentration-dependent reduction in cell migration and invasion. Notably, at concentrations of 3 and 10 μmol/L, significant suppression was observed after 24 hours without affecting cell proliferation during the same period. Proliferation was only inhibited after 72 hours of treatment .
- Impact on Spindle Assembly :
- Induction of Polyploidy :
Case Studies
- Pancreatic Cancer : A study focused on pancreatic cancer cells highlighted that this compound could inhibit migration and invasion independently of its effects on proliferation. This suggests a potential role for this compound in targeted therapies for aggressive cancers where metastasis is a significant concern .
- Glaucoma Filtration : Another investigation examined the effects of this compound as an adjuvant in glaucoma filtration surgery settings, indicating its broader implications beyond oncology .
Summary Table of Biological Activities
Activity | Effect | Concentration | Cell Type |
---|---|---|---|
Migration Inhibition | Significant reduction | 3-10 μmol/L | PANC1 pancreatic cancer cells |
Invasion Inhibition | Significant reduction | 3-10 μmol/L | PANC1 pancreatic cancer cells |
Proliferation Effect | No effect at 24 h; inhibition at 72 h | 3-10 μmol/L | PANC1 pancreatic cancer cells |
Spindle Assembly Disruption | Increased mitotic cells | 1 μmol/L | HeLa cells |
Induction of Polyploidy | Increased chromosome numbers | N/A | HeLa cells |
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOPLOUUAYNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469410 | |
Record name | Eg5 Inhibitor III, Dimethylenastron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863774-58-7 | |
Record name | Eg5 Inhibitor III, Dimethylenastron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylenastron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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